molecular formula C22H19ClN2O2 B3000502 ethyl 1-(3-chlorobenzyl)-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate CAS No. 339098-90-7

ethyl 1-(3-chlorobenzyl)-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate

Cat. No. B3000502
CAS RN: 339098-90-7
M. Wt: 378.86
InChI Key: BIZDEEGVOZWLTB-UHFFFAOYSA-N
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Description

Ethyl 1-(3-chlorobenzyl)-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate (ECBC) is an organic compound with a molecular formula of C19H17ClN2O2. It is an indole-based compound, which is an important class of compounds found in nature, and has a wide range of biological and medicinal applications. ECBC is a member of the indole-2-carboxylate family, which is a group of compounds that are variously used in research and development in the pharmaceutical, agricultural and food industries.

Scientific Research Applications

Photophysical Properties

  • Photophysical Behavior : A study on a similar compound exhibited unique photophysical properties, including reverse solvatochromism, which could be leveraged in applications like bio-sensing or optoelectronic devices (Bozkurt & Doğan, 2018).

Chemical Synthesis

  • Facile Synthesis : Research has been conducted on the efficient synthesis of related compounds, demonstrating potential for streamlined production and versatility in chemical synthesis (Carbone et al., 2013).
  • Alkaloid Synthesis : The compound plays a role in synthesizing diverse alkaloid structures, which have wide-ranging applications in pharmacology and biochemistry (Lötter et al., 2007).

Medicinal Chemistry

  • Antitumor Activities : Certain derivatives have shown promise in antitumor activities, highlighting potential applications in cancer research (Hu et al., 2018).

Molecular Studies

  • Structural Analysis : The compound's derivatives have been used in single crystal X-ray structural analyses, aiding in the understanding of molecular structures and interactions (Ramazani et al., 2019).

Pharmaceutical Research

  • Design of Non-Nucleoside Inhibitors : Derivatives have been explored as non-nucleoside inhibitors in HIV-1 research, demonstrating potential applications in antiviral drug design (Silvestri et al., 2000).

Chemical Reactions

  • Heterocyclization Reactions : The compound has been utilized in three-component reactions leading to the synthesis of novel pyrrolyl heteroaryl sulfones, indicating its utility in creating complex molecular structures (Gupta et al., 2011).

properties

IUPAC Name

ethyl 1-[(3-chlorophenyl)methyl]-3-pyrrol-1-ylindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O2/c1-2-27-22(26)21-20(24-12-5-6-13-24)18-10-3-4-11-19(18)25(21)15-16-8-7-9-17(23)14-16/h3-14H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZDEEGVOZWLTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1CC3=CC(=CC=C3)Cl)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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